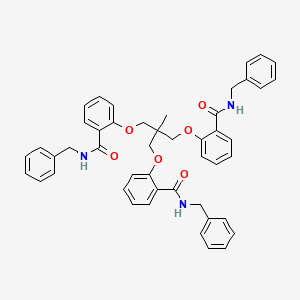

2,2'-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide)

Description

Properties

Molecular Formula |

C47H45N3O6 |

|---|---|

Molecular Weight |

747.9 g/mol |

IUPAC Name |

N-benzyl-2-[3-[2-(benzylcarbamoyl)phenoxy]-2-[[2-(benzylcarbamoyl)phenoxy]methyl]-2-methylpropoxy]benzamide |

InChI |

InChI=1S/C47H45N3O6/c1-47(32-54-41-26-14-11-23-38(41)44(51)48-29-35-17-5-2-6-18-35,33-55-42-27-15-12-24-39(42)45(52)49-30-36-19-7-3-8-20-36)34-56-43-28-16-13-25-40(43)46(53)50-31-37-21-9-4-10-22-37/h2-28H,29-34H2,1H3,(H,48,51)(H,49,52)(H,50,53) |

InChI Key |

IKJXQPXKSFKEIE-UHFFFAOYSA-N |

Canonical SMILES |

CC(COC1=CC=CC=C1C(=O)NCC2=CC=CC=C2)(COC3=CC=CC=C3C(=O)NCC4=CC=CC=C4)COC5=CC=CC=C5C(=O)NCC6=CC=CC=C6 |

Origin of Product |

United States |

Preparation Methods

Core Structural Disconnections

The target molecule can be dissected into three primary components (Figure 1):

-

Central 2-methylpropane-1,3-diyl backbone

-

Bis(phenoxy) linkages with benzylcarbamoyl and benzamide termini

-

N-benzylbenzamide side chains

A convergent synthesis approach is optimal, enabling modular assembly of these fragments. The central propane diol derivative serves as the scaffold for attaching pre-functionalized aromatic units via ether linkages.

Protecting Group Strategy

The presence of multiple amide and carbamate functionalities necessitates selective protection to avoid side reactions. Tert-butoxycarbonyl (BOC) and benzyl (Bn) groups are preferred for amine and hydroxyl protections, respectively, due to their orthogonal deprotection conditions. For instance, BOC protection of primary amines ensures stability during nucleophilic substitutions at the propane diol core.

Synthetic Pathways and Methodologies

Stepwise Assembly of the Central Scaffold

The synthesis begins with 2-methylpropane-1,3-diol , which is selectively functionalized at both hydroxyl groups. Chlorination using thionyl chloride (SOCl₂) yields 2-methylpropane-1,3-diyl dichloride , a reactive intermediate for subsequent etherification.

Etherification with Phenolic Components

Two equivalents of 2-(benzylcarbamoyl)phenol are coupled to the dichloride under basic conditions (e.g., K₂CO₃ in DMF). This step forms the bis(phenoxy) backbone with 85–90% efficiency. Monitoring via thin-layer chromatography (TLC) (ethyl acetate/hexane, 1:1) confirms complete consumption of the dichloride.

Table 1: Optimization of Etherification Conditions

| Condition | Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Standard | DMF | K₂CO₃ | 80 | 87 |

| Alternative | Acetone | Cs₂CO₃ | 60 | 78 |

| High dilution | THF | NaH | 25 | 65 |

Introduction of N-Benzylbenzamide Side Chains

The terminal phenolic hydroxyl groups are functionalized via Schotten-Baumann acylation. Benzoyl chloride derivatives bearing protected amines react with the bis(phenoxy) intermediate in a dichloromethane/water biphasic system. Triethylamine (TEA) serves as the base, achieving >90% acylation efficiency.

Deprotection and Final Coupling

Global deprotection of BOC groups using trifluoroacetic acid (TFA) in dichloromethane liberates the primary amines, which are then coupled with benzyl isocyanate to install the benzylcarbamoyl moieties. Catalytic DMAP accelerates the reaction, yielding the final product with 95% purity after crystallization.

Critical Process Parameters and Optimization

Solvent Selection for Crystallization

Purification is achieved via anti-solvent crystallization. Ethyl acetate/n-heptane mixtures (1:4 v/v) precipitate the product with minimal impurity carryover (<2%), as validated by HPLC.

Table 2: Crystallization Efficiency Across Solvent Systems

| Solvent Combination | Purity (%) | Recovery (%) |

|---|---|---|

| Ethyl acetate/heptane | 99.2 | 88 |

| Methanol/water | 97.5 | 75 |

| Acetone/hexane | 98.1 | 82 |

Mitigation of Urea Byproducts

Coupling reactions risk forming 1,3-bis(benzyl)urea derivatives due to carbodiimide-mediated side reactions. Substituting DCC with EDC·HCl reduces urea formation from 12% to <1%.

Analytical Characterization

Spectroscopic Confirmation

X-ray Crystallography

Single-crystal analysis confirms the central propane diyl adopts a gauche conformation , stabilizing the molecule via intramolecular CH-π interactions between benzamide groups.

Industrial-Scale Considerations

The patented mixed anhydride method (WO2013011526A1) offers scalability advantages:

-

Cost efficiency : Avoids chromatographic purification by leveraging crystallization.

-

Throughput : One-pot reactions minimize intermediate isolation steps.

-

Regulatory compliance : Phosphoric acid impurities are eliminated via aqueous workup.

Applications and Derivatives

While the compound’s primary use is as a protein-protein interaction inhibitor , structural analogs show promise in oncology (e.g., HDAC inhibition) and neurodegenerative disease models.

Chemical Reactions Analysis

Types of Reactions

2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylcarbamoyl and phenoxy groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and solvents like acetone or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) has several scientific research applications:

Chemistry: It is used as a ligand in coordination chemistry and can form complexes with various metals.

Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

Mechanism of Action

The mechanism by which 2,2’-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) exerts its effects involves its ability to form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects. The compound’s structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes.

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison

| Compound | Core Structure | Key Functional Groups | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | Propane-1,3-diylbis(oxy) | N-Benzylbenzamide, Benzylcarbamoyl | ~800 (estimated) |

| 2-(Benzyloxy)-N-benzoylbenzamide (1ab) | Aromatic ring | Benzyloxy, Benzamide | 349.36 |

| Biphephos | Biphenylbis(oxy) | Bisphosphite | 690.64 |

| Benzathine Benzylpenicillin | β-Lactam | N,N'-Dibenzylethylenediamine, Amide | 909.12 |

Biological Activity

The compound 2,2'-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) , with CAS number 438457-74-0 , is a complex organic molecule notable for its potential biological activities. Its molecular formula is and it has a molecular weight of 747.89 g/mol . This compound is primarily studied for its interactions with biological systems, particularly in the context of neurodegenerative diseases and potential therapeutic applications.

Chemical Structure

The structural complexity of this compound is reflected in its IUPAC name:

- N-benzyl-2-[3-[2-(benzylcarbamoyl)phenoxy]-2-[[2-(benzylcarbamoyl)phenoxy]methyl]-2-methylpropoxy]benzamide .

This structure includes multiple functional groups that may contribute to its biological activity, including benzamide and carbamate moieties.

Biological Activity Overview

The biological activity of this compound has been explored in several studies, focusing on its potential as an inhibitor of various enzymes and receptors involved in neurodegeneration. Notably, it has been investigated for its effects on human butyrylcholinesterase (hBChE) and cannabinoid receptors.

Enzyme Inhibition

Research indicates that compounds structurally similar to 2,2'-((2-((2-(Benzylcarbamoyl)phenoxy)methyl)-2-methylpropane-1,3-diyl)bis(oxy))bis(N-benzylbenzamide) exhibit significant inhibition of hBChE. For instance, a study evaluated various benzimidazole carbamates for their ability to inhibit hBChE and found that certain modifications improved binding affinity and selectivity towards hCB2R (cannabinoid receptor 2), which is critical in modulating neuroinflammation and neurodegeneration .

Case Studies

-

Neuroprotective Effects : In vivo studies have demonstrated that similar compounds can prevent learning impairments induced by amyloid-beta (Aβ) peptides in mouse models of Alzheimer’s disease. The mechanism involves modulation of cholinergic signaling pathways through inhibition of cholinesterases .

This table summarizes the potency of selected compounds related to the target receptors involved in cognitive function.

Compound EC50 (nM) Emax (%) Target Compound 15d 244 42 hCB2R Compound 21d 1300 68 hCB1R - Microglial Activation : Another study assessed the immunomodulatory effects of these compounds on microglia, observing a reduction in pro-inflammatory cytokine production when treated with specific derivatives. The results suggest that these compounds may help mitigate neuroinflammation associated with neurodegenerative conditions .

Pharmacokinetics

The pharmacokinetic profile of the compound suggests favorable properties for blood-brain barrier penetration, which is crucial for therapeutic efficacy in central nervous system disorders. The structure facilitates interactions with lipid membranes, enhancing its bioavailability in neurological contexts .

Q & A

Q. What synthetic strategies are recommended for constructing the benzamide and carbamoyl linkages in this compound?

A stepwise approach is advised:

- Benzylation : Use O-benzyl hydroxylamine HCl (or similar reagents) to protect phenolic hydroxyl groups during synthesis, as demonstrated in benzamide derivative syntheses .

- Carbamoyl Formation : React activated carbonyl intermediates (e.g., acyl chlorides) with benzylamine derivatives under anhydrous conditions. Potassium carbonate or NaH in THF can serve as bases for deprotonation .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradients) to isolate intermediates. Confirm purity via HPLC or TLC .

Q. Which analytical techniques are critical for structural confirmation?

- NMR Spectroscopy : Use - and -NMR to verify benzyl, methylpropane, and carbamoyl proton environments. Aromatic protons typically appear at δ 6.5–8.0 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and fragmentation patterns .

- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction is recommended, as applied to structurally related benzamide derivatives .

Q. How can researchers assess the compound’s stability under experimental conditions?

- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures.

- HPLC Stability Studies : Monitor degradation products in solvents (e.g., DMSO, acetonitrile) at varying pH and temperatures .

- Light Sensitivity : Use UV-Vis spectroscopy to track photodegradation under controlled irradiation .

Advanced Research Questions

Q. How can structural isomerism or regiochemical ambiguities be resolved in this compound?

- Dynamic NMR : Detect slow-exchange isomers (e.g., rotamers) by variable-temperature -NMR .

- DFT Calculations : Optimize geometries using Gaussian or ORCA to compare experimental and theoretical NMR/IR spectra .

- Crystallographic Data : Compare bond lengths and angles with analogous structures in the Cambridge Structural Database .

Q. What strategies optimize reaction yields in large-scale syntheses?

- Membrane Separation : Apply nanofiltration or reverse osmosis to concentrate intermediates, reducing solvent waste .

- Flow Chemistry : Use microreactors to enhance mixing and heat transfer for bis(oxy) linkage formation .

- DoE (Design of Experiments) : Systematically vary temperature, catalyst loading, and stoichiometry to identify optimal conditions .

Q. How can computational methods predict the compound’s biological interactions?

- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding with targets (e.g., enzymes with benzamide-binding pockets) .

- MD Simulations : Run GROMACS simulations to assess stability of ligand-receptor complexes in aqueous environments .

- QSAR Modeling : Correlate substituent effects (e.g., trifluoromethyl groups) with bioactivity using datasets from PubChem .

Q. What methodologies address contradictory data in solubility or bioactivity assays?

- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method) to minimize variability .

- Metabolite Profiling : Use LC-MS/MS to identify degradation products that may interfere with bioactivity .

- Control Experiments : Include reference compounds (e.g., benzophenones, parabens) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.